molecular formula C11H8Br2N2O2 B572814 Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate CAS No. 1257852-54-2

Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate

Cat. No. B572814
M. Wt: 360.005
InChI Key: JLJIFLYLUXJHCH-UHFFFAOYSA-N
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Description

Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry as many of them exhibit a variety of biological activities .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives involves various strategies. They can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . Alkyl halides, for instance, react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .


Chemical Reactions Analysis

1,5-Naphthyridine bromide derivatives can be prepared by refluxing the corresponding hydroxyl derivatives in neat phosphorus tribromide . For example, 4,8-dibromo 1,5-naphthyridine has been synthesized by bromination with POBr3 from 1,5-naphthyridine-4,8(1H,5H)-dione .

Scientific Research Applications

Biological Activities of 1,8-Naphthyridine Derivatives

The research into 1,8‐naphthyridine derivatives, which includes ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate, has shown that these compounds exhibit a variety of biological activities. These activities span antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. Furthermore, 1,8-naphthyridine derivatives have demonstrated potential in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. This extensive range of biological properties positions them as significant scaffolds in therapeutic and medicinal research, showcasing their versatility in addressing diverse health issues. The study provides insights into the diverse biological properties of 1,8‐naphthyridines and suggests potential avenues for future research to explore new derivatives and biological activities Madaan et al., 2015.

Chemical Recycling of Poly(ethylene terephthalate)

In the context of environmental sustainability, research on the chemical recycling of poly(ethylene terephthalate) (PET) highlights the potential application of ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate in the development of semisynthetic resorbable materials from hyaluronan esterification. This process involves the partial or total esterification of the carboxyl groups of hyaluronan, leading to materials with varied biological properties suitable for clinical applications. The review emphasizes the biocompatibility, degradability, and potential for conservation of raw petrochemical products and energy, positioning such materials as viable alternatives in the biomedical field and beyond Campoccia et al., 1998.

Toxicity and Environmental Impact

While the primary focus is on the scientific research applications of ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate, it's essential to be mindful of its toxicity and environmental impact. Ethylmercury, a related compound, has been studied for its potential to cross the blood-brain barrier, which raises concerns regarding neurotoxic effects. Studies indicate that ethylmercury-containing compounds are actively transported across membranes and can accumulate in the brain, leading to significant health concerns Kern et al., 2019. Therefore, handling and disposal of ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate must be conducted with care to mitigate potential adverse effects on health and the environment.

Safety And Hazards

The safety data sheet for Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate could not be retrieved from the search results . It’s recommended to handle all chemical substances with appropriate safety measures.

Future Directions

The future directions for research on Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate and similar compounds could involve exploring their potential biological activities and applications in medicinal chemistry . Further studies could also focus on developing more efficient and eco-friendly synthetic strategies .

properties

IUPAC Name

ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2N2O2/c1-2-17-11(16)7-5-14-8-3-6(12)4-15-10(8)9(7)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJIFLYLUXJHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=NC2=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700323
Record name Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate

CAS RN

1257852-54-2
Record name Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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